Methylboronic Acid

Descripción

Structure

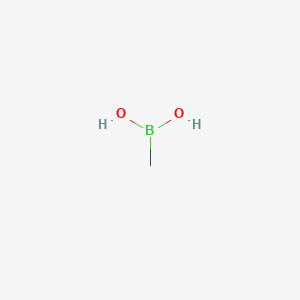

2D Structure

Propiedades

IUPAC Name |

methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKRRPZPWUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156639 | |

| Record name | Methylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13061-96-6 | |

| Record name | Methylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylboronic Acid: A Comprehensive Technical Guide

Introduction

Methylboronic acid (CH₃B(OH)₂) is the simplest organoboronic acid, characterized by a boron atom bonded to one methyl group and two hydroxyl groups.[1] As a member of the boronic acid family, it is a versatile reagent widely utilized in organic synthesis, catalysis, and materials science.[1][2] Its significance stems from its role as a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[2][3] This guide provides an in-depth overview of the core properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder or solid. It is known to be hygroscopic and sensitive to moisture, necessitating careful handling and storage. In the solid state, molecules of this compound form extensive networks of intermolecular hydrogen bonds, which significantly influence its physical properties like melting point and thermal stability. The central boron atom is sp2 hybridized, resulting in a trigonal planar geometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₅BO₂ | |

| Molecular Weight | 59.86 g/mol | |

| CAS Number | 13061-96-6 | |

| Melting Point | 91-94 °C (lit.) | |

| Boiling Point | 141.7 ± 23.0 °C (Predicted) | |

| Density | 0.965 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.97 ± 0.43 (Predicted) | |

| Vapor Pressure | 2.35 mmHg at 25°C | |

| Refractive Index | 1.345 | |

| Water Solubility | Soluble | |

| Other Solubilities | Soluble in DMSO |

Table 2: Structural and Bonding Information

| Parameter | Value | Reference(s) |

| Boron Hybridization | sp² | |

| Geometry | Trigonal Planar | |

| C-B Bond Length | 1.55 - 1.59 Å | |

| B-O Bond Length | 1.36 - 1.39 Å | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the methyl (CH₃) protons and a broad signal for the two hydroxyl (-OH) protons. In DMSO-d₆, the spectrum shows signals at approximately 7.42 ppm (broad, 2H) and 0.05 ppm (singlet, 3H).

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.

-

¹¹B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds and can provide information about the coordination environment of the boron atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for O-H stretching (broad band), C-H stretching, and B-O stretching.

-

Raman Spectroscopy: Raman spectra are also available for the characterization of this compound.

Chemical Reactions and Applications

This compound is a cornerstone reagent in modern synthetic chemistry due to its versatile reactivity. It acts as a Lewis acid and can form reversible covalent bonds with hydroxyl groups.

Key Reactions:

-

Suzuki-Miyaura Coupling: This is the most prominent application, where this compound is used to form carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is a pillar of pharmaceutical and materials science synthesis.

-

Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, such as in the methylation of phenols to form aryl methyl ethers.

-

Protodeboronation: This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond and can occur under specific conditions.

-

Other Applications: this compound is also used in Stille couplings, ruthenium-catalyzed silylations, and as a reagent to prepare building blocks for pharmaceuticals and agrochemicals. It serves as a derivatizing agent for carbohydrates and other bioactive compounds for gas-liquid chromatography (GLC) analysis.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound. One common approach involves the reaction of a methyl Grignard reagent with a trialkoxyborane, followed by hydrolysis. Another established method is the carbonylation of borane.

Protocol: Synthesis from a Methyl Grignard Reagent

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Prepare a methyl Grignard reagent (e.g., methylmagnesium bromide) in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reaction with Borate (B1201080) Ester: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same solvent to the stirred Grignard solution via the addition funnel. Maintain the low temperature throughout the addition.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Carefully quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄) while cooling the flask in an ice bath.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

-

Purification and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or by removing residual water via azeotropic distillation with a suitable solvent like acetone.

Caption: Simplified workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework; specific conditions may vary based on the substrates.

-

Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), add the aryl/vinyl halide (1 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, CsF; 2-10 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include toluene/water, THF/water, or dioxane/water.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.

Safety and Handling

This compound is an irritant and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keep under an inert atmosphere in a freezer at -20°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Caption: Chemical structure of this compound (CH₃B(OH)₂).

References

Synthesis of Methylboronic Acid from Grignard Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylboronic acid from Grignard reagents, a fundamental transformation in organic chemistry with significant applications in medicinal chemistry and materials science. Boronic acids, particularly this compound, are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, enzymatic inhibition studies, and as sensors for carbohydrates. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Introduction to Boronic Acid Synthesis via Grignard Reagents

The most prevalent and versatile method for synthesizing boronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with a trialkyl borate (B1201080), followed by acidic hydrolysis of the resulting boronic ester.[1] This approach allows for the preparation of a wide array of aryl, heteroaryl, and alkyl boronic acids with good to excellent yields.[1][2]

The general reaction scheme involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronate intermediate which, upon hydrolysis, yields the desired boronic acid.

Reaction Mechanism and Key Considerations

The synthesis of this compound via the Grignard route is a well-established yet nuanced process. The primary reaction involves the addition of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), to a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(O-iPr)₃). The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.

A critical challenge in this synthesis is the potential for multiple additions of the Grignard reagent to the borate ester, leading to the formation of dimethylborinic acid and trimethylborane (B1581522) as byproducts.[3] The latter is pyrophoric and poses a significant safety hazard.[4] To circumvent this, the reaction is often carried out at very low temperatures (e.g., -78 °C) and by carefully controlling the stoichiometry of the reactants. The choice of the trialkyl borate also plays a crucial role; bulkier esters like triisopropyl borate can sterically hinder multiple additions, leading to higher yields of the desired this compound.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various literature sources for the synthesis of this compound and related boronic acids using Grignard reagents. This data is intended to provide a comparative overview to aid in experimental design and optimization.

Table 1: Reaction Conditions for the Synthesis of this compound

| Grignard Reagent | Borate Ester | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Methylmagnesium bromide | 2-methoxy-1,3,2-dioxaborinane | Diethyl ether | -78 | Not Specified | 73 | |

| Methyl Grignard | Trimethyl borate | Not Specified | Not Specified | Not Specified | < 33 | |

| (Trimethylsilyl)methylmagnesium bromide | Trimethyl borate | 2-methyltetrahydrofuran (B130290) | -20 | 2-3 hours (addition), 2-2.5 hours (reaction) | 62 |

Table 2: General Conditions for Aryl Boronic Acid Synthesis using Grignard Reagents

| Grignard Reagent | Borate Ester | Solvent | Temperature (°C) | Molar Ratio (Borate:Grignard) | Yield (%) | Reference |

| Aryl Grignard | Trialkyl borate | Ethereal | -10 to 0 | 1.1 to 2.0 | ~20-40% > prior art | |

| Aryl Grignard | Trioctyl borate | THF | -78 | 1.2 | Good to Excellent |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using Methylmagnesium Bromide and 2-Methoxy-1,3,2-dioxaborinane

-

Materials: 2-methoxy-1,3,2-dioxaborinane (0.05 mol), methylmagnesium bromide in diethyl ether (0.05 mol, 0.5 M), anhydrous hydrogen chloride, diethyl ether, sodium hydroxide (B78521), pentane.

-

Procedure:

-

To a solution of 2-methoxy-1,3,2-dioxaborinane (0.05 mol) in diethyl ether, add an equivalent of methylmagnesium bromide (0.5 M in ether) at -78 °C.

-

After the reaction is complete, protonate the mixture with anhydrous hydrogen chloride.

-

Extract the product with pentane.

-

Isolate the product as a sodium hydroxide complex.

-

Hydrolyze and transesterify the complex to methyldimethoxyborane to remove the 1,3-propanediol.

-

Isolate the product again as the sodium hydroxide complex.

-

Protonate the complex with a calculated amount of hydrogen chloride in ether to afford this compound.

-

-

Yield: 2.2 g (73%).

Protocol 2: Synthesis of (Trimethylsilyl)this compound as a Precursor to this compound

-

Part 1: Preparation of the Grignard Reagent

-

Under a nitrogen atmosphere, add magnesium metal (0.33 mol) and a few crystals of iodine to a reaction flask equipped with a condenser and a dropping funnel.

-

Slowly add a mixture of trimethylsilyl (B98337) bromomethane (B36050) (0.3 mol) dissolved in 250 mL of 2-methyltetrahydrofuran with stirring.

-

Initiate the reaction by raising the temperature to above 40°C, then add the remaining solution.

-

Reflux the mixture for 3 hours and then cool to room temperature.

-

-

Part 2: Reaction with Trimethyl Borate

-

In a separate flask under nitrogen, add trimethyl borate (0.35 mol) and 80 mL of 2-methyltetrahydrofuran and stir.

-

Cool the solution to -20°C.

-

Slowly add the prepared Grignard reagent over 2-3 hours.

-

Continue the reaction for an additional 2-2.5 hours.

-

-

Part 3: Hydrolysis and Work-up

-

Raise the temperature to 0°C and add 10% hydrochloric acid to adjust the pH to 2.

-

Extract the aqueous layer once with 2-methyltetrahydrofuran. The resulting organic layer contains the this compound trimer (trimethylboroxin).

-

-

Part 4: Conversion to this compound

-

To the obtained this compound trimer, add 4.5 g of water and stir at room temperature for 30 minutes, resulting in solid precipitation.

-

Stir the mixture with n-hexane and then filter to obtain the white solid this compound.

-

-

Yield: 11.2 g (62%).

-

Purity: 98.2% (GC).

-

Melting Point: 88-90°C.

Visualizing the Process: Diagrams and Workflows

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the chemical reaction pathway and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of methylboronic acid, a versatile building block in modern chemistry.

Core Data Summary

This compound, a key organoboron compound, is widely utilized in organic synthesis and medicinal chemistry. Its fundamental properties are summarized below for quick reference.

| Property | Value | Citations |

| CAS Number | 13061-96-6 | [1][2][3] |

| Molecular Formula | CH₅BO₂ | [1][3] |

| Molecular Weight | 59.86 g/mol | |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | 91-94 °C | |

| Solubility | Soluble in water, DMSO, acetone, and tetrahydrofuran |

Introduction to this compound

This compound is the simplest organoboronic acid, characterized by a methyl group and two hydroxyl groups attached to a boron atom. This structure imparts unique chemical properties, most notably its role as a Lewis acid and its ability to form reversible covalent complexes with diols, such as sugars and amino acids. These characteristics make it an invaluable reagent in a multitude of chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

In the pharmaceutical and drug development sectors, this compound and its derivatives are crucial intermediates for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs). Their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of biaryl structures, which are common motifs in modern pharmaceuticals.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and safety considerations. The two primary methods involve the use of Grignard reagents or the carbonylation of borane.

Synthesis via Grignard Reagent

This widely used method involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.

References

An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylboronic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.

Introduction to this compound

This compound (CH₃B(OH)₂), with a molecular weight of 59.86 g/mol , is a key organoboron compound utilized in a variety of chemical transformations.[1][2] Its applications are prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] An understanding of its solubility is paramount for reaction optimization, purification, and formulation.

Solubility of this compound: Qualitative Overview

General literature and supplier information indicate that this compound is soluble in water and polar organic solvents.[3][4] Qualitative data suggests its solubility in the following solvents:

-

Water : Soluble

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Diethyl Ether

Hydrogen bonding plays a significant role in the physical properties of this compound, influencing its solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.

Quantitative Solubility Data for Analogous Boronic Acids

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for phenylboronic acid and its derivatives. This information serves as a valuable proxy for estimating the solubility behavior of this compound, as the underlying principles of dissolution are similar. The data is presented in mole fraction (x) at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 25 | Moderate |

| 3-Pentanone | 25 | High |

| Acetone | 25 | High |

| Dipropyl Ether | 25 | High |

| Methylcyclohexane | 25 | Very Low |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.030 | 0.012 | 0.010 |

| 303.15 | 0.048 | 0.020 | 0.016 | |

| 313.15 | 0.075 | 0.032 | 0.026 | |

| 323.15 | 0.115 | 0.050 | 0.041 | |

| Methylcyclohexane | 293.15 | 0.0010 | 0.0004 | 0.0003 |

| 303.15 | 0.0018 | 0.0007 | 0.0006 | |

| 313.15 | 0.0032 | 0.0012 | 0.0010 | |

| 323.15 | 0.0055 | 0.0020 | 0.0017 |

Note: The solubility of boronic acids is influenced by the nature and position of substituents on the phenyl ring and the polarity of the solvent.

Experimental Protocol for Solubility Determination: Dynamic Method

A commonly employed and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

4.1. Materials and Equipment

-

This compound (or other boronic acid of interest)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

4.2. Procedure

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

References

An In-depth Technical Guide to Methylboronic Acid: Structural Formula and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylboronic acid (CH₃B(OH)₂) is the simplest organoboronic acid and a fundamental building block in modern organic chemistry. Its unique electronic structure and reactivity have positioned it as a critical reagent in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by experimental data. It also details a key reaction mechanism in which it participates and outlines the experimental methodology for its structural elucidation.

Structural Formula and Molecular Geometry

This compound, also known as methaneboronic acid, is an organoboron compound with the chemical formula CH₅BO₂ and a molecular weight of 59.86 g/mol .[1] The molecule features a central boron atom covalently bonded to a methyl group (-CH₃) and two hydroxyl groups (-OH).[2]

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[3] This arrangement leads to bond angles of approximately 120° between the C-B, B-O, and O-B bonds. The molecule possesses a vacant p-orbital perpendicular to the molecular plane, which imparts its characteristic Lewis acidic nature.[3]

Below is a two-dimensional representation of the this compound structure.

Bonding Characteristics

The bonding in this compound is characterized by covalent interactions between boron, carbon, oxygen, and hydrogen. The key bonds of interest are the carbon-boron (C-B) and boron-oxygen (B-O) bonds.

The C-B bond is a single covalent bond. Computational studies and experimental data from related organoboron compounds suggest a typical C-B bond length in the range of 1.55-1.59 Å.[3]

The B-O bonds are also single covalent bonds, but they exhibit partial double bond character due to the donation of a lone pair of electrons from the oxygen atoms into the vacant p-orbital of the boron atom. This pπ-pπ interaction strengthens and shortens the B-O bonds. Experimental data from the crystal structure of this compound provides precise bond lengths. A computational investigation of simple aliphatic boronic acids calculated B-O bond lengths to be in the range of 1.36-1.38 Å.

Tabulated Structural Data

The following table summarizes the experimental bond lengths and angles for this compound, as determined by single-crystal X-ray diffraction.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| C-B | ~1.56 | CCDC 194796, --INVALID-LINK-- |

| B-O (average) | ~1.37 | CCDC 194796, --INVALID-LINK-- |

| O-H (average) | ~0.84 | CCDC 194796, --INVALID-LINK-- |

| C-H (average) | ~0.98 | CCDC 194796, --INVALID-LINK-- |

| Bond Angles | ||

| C-B-O (average) | ~120 | CCDC 194796, --INVALID-LINK-- |

| O-B-O | ~115 | CCDC 194796, --INVALID-LINK-- |

| B-O-H (average) | ~113 | CCDC 194796, --INVALID-LINK-- |

Note: The values are approximated from the deposited crystal structure data and may vary slightly.

Key Reaction Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prototypical substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. The catalytic cycle, typically mediated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Description of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of an organic halide, forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid (R²B(OH)₂) is activated by a base to form a more nucleophilic boronate complex ([R²B(OH)₃]⁻). This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups attached.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Single-Crystal X-ray Diffraction

The precise determination of the molecular structure of this compound, including bond lengths and angles, is achieved through single-crystal X-ray diffraction. The data presented in this guide is based on the crystal structure deposited in the Cambridge Structural Database (CSD) with deposition number 194796. The associated publication has the DOI: 10.1021/om0208568. While the specific experimental setup for this particular structure is detailed in the corresponding publication, a general protocol for the single-crystal X-ray diffraction of a small molecule like this compound is as follows:

General Experimental Workflow

Detailed Methodologies

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Crystal Selection and Mounting: A suitable crystal, typically less than 0.5 mm in its largest dimension and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector). Each diffraction spot's intensity and position are recorded.

-

Data Reduction and Correction: The raw diffraction data is processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, this is typically achieved using direct methods. This initial map allows for the placement of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The resulting structural model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

This compound serves as a cornerstone in synthetic organic chemistry, with its utility stemming directly from its well-defined structure and bonding. The trigonal planar geometry and Lewis acidic nature of the boron center are key to its reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction. The precise structural parameters, elucidated through techniques like single-crystal X-ray diffraction, provide a fundamental understanding that enables chemists to design and execute complex molecular syntheses. This guide has provided a detailed overview of these core aspects, offering valuable insights for professionals in research and drug development.

References

The Discovery and Enduring Legacy of Methylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylboronic acid, a seemingly simple organoboron compound, holds a significant position in the landscape of modern chemistry and pharmacology. From its early, challenging synthesis to its current role as a versatile building block in organic chemistry and a key pharmacophore in drug discovery, the journey of this compound is one of scientific curiosity and expanding applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal syntheses with experimental protocols, presenting key quantitative data, and illustrating its mechanisms of action in critical biological pathways.

Discovery and Early History

The story of boronic acids begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. In 1860, Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized in air.[1] This foundational work laid the groundwork for the broader field of organoboron chemistry.

While Frankland's discovery was a landmark, the specific synthesis of this compound was to follow. Early attempts to prepare alkylboronic acids were fraught with difficulties. One of the initial documented efforts to synthesize this compound was by Khotinsky and Melamed, who attempted to use the reaction of a Grignard reagent with trimethyl borate, though their initial efforts were unsuccessful.[2] Seminal papers published in the Journal of the American Chemical Society in the 1930s and 1950s further detailed early synthetic efforts and the characterization of this novel compound.[3] A significant advancement in the practical synthesis of this compound and its anhydride (B1165640), trimethylboroxin, was later reported by Herbert C. Brown and Thomas E. Cole in 1985, outlining convenient procedures that are still relevant today.[4] The contributions of M. Frederick Hawthorne to the broader field of boron chemistry also played a crucial role in advancing the understanding and application of organoboron compounds.

Key Synthetic Methodologies and Experimental Protocols

Two primary methodologies have historically been employed for the synthesis of this compound: the Grignard reagent method and the carbonylation of borane.

Grignard Reagent Method

This classic approach involves the reaction of a methyl Grignard reagent (methylmagnesium halide) with a trialkyl borate, such as trimethyl borate, followed by hydrolysis.

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried to exclude moisture.

-

Grignard Reagent Formation: Magnesium turnings (1.1 molar equivalents) are placed in the flask. A solution of methyl iodide or methyl bromide (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Reaction with Trialkyl Borate: The Grignard reagent solution is cooled in an ice-salt bath. A solution of trimethyl borate (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The complex is then hydrolyzed by the slow addition of dilute sulfuric acid.

-

Workup and Isolation: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude this compound is purified by recrystallization or sublimation.

Carbonylation of Borane Method

A more modern and efficient method involves the carbonylation of borane-dimethyl sulfide (B99878) complex, which initially yields trimethylboroxin, the anhydride of this compound. This is then readily hydrolyzed to the desired product.

-

Apparatus Setup: A pressure-resistant reaction vessel is charged with borane-dimethyl sulfide (BMS) complex.

-

Carbonylation: The vessel is pressurized with carbon monoxide (CO) to approximately 200 psi. The reaction is stirred at room temperature, with careful temperature control to prevent an uncontrolled exotherm.

-

Formation of Trimethylboroxin: The reaction proceeds to form trimethylboroxin.

-

Hydrolysis: The resulting trimethylboroxin is then hydrolyzed by the addition of a stoichiometric amount of water with stirring.

-

Isolation: The this compound can be isolated from the reaction mixture. This method often provides high yields of the product.

Quantitative Data from Historical Syntheses

The following table summarizes representative quantitative data from various synthetic preparations of this compound and its physical properties.

| Synthesis Method | Reactants | Yield (%) | Melting Point (°C) | Reference |

| Grignard Reagent | Methylmagnesium iodide, Trimethyl borate | Varies | 91-94 | |

| Carbonylation of Borane | Borane-dimethyl sulfide, Carbon monoxide | >90 | 91-94 |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₅BO₂ |

| Molecular Weight | 59.86 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 91-94 °C |

| Solubility | Soluble in water and many organic solvents |

| CAS Number | 13061-96-6 |

Applications in Drug Development and Biological Systems

This compound and its derivatives have emerged as powerful tools in medicinal chemistry and chemical biology, primarily due to the unique properties of the boronic acid functional group.

Inhibition of Penicillin-Binding Proteins (PBPs)

This compound and other boronic acid-containing compounds have been identified as effective antimicrobial agents. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the synthesis of the peptidoglycan layer of the cell wall.

The boron atom in this compound acts as a Lewis acid and forms a stable, covalent adduct with a critical serine residue in the active site of the PBP. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's activity. The inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Modulation of Inflammatory Signaling Pathways

This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and activates their transcription. This compound is thought to inhibit this pathway, possibly by interfering with the activity of the IKK complex or the proteasome, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.

Conclusion

From its discovery rooted in 19th-century organometallic chemistry to its contemporary applications in catalysis and medicine, this compound has proven to be a molecule of enduring importance. Its straightforward structure belies a rich chemical reactivity and significant biological activity. The historical development of its synthesis showcases the progression of organic chemistry techniques, while its modern uses in drug discovery highlight the power of targeted inhibition of biological pathways. For researchers and scientists, a thorough understanding of the history, synthesis, and biological interactions of this compound is essential for leveraging its full potential in the development of new therapeutics and chemical technologies.

References

- 1. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methylboronic acid (MBA), the simplest alkylboronic acid, serves as a fundamental model for understanding the Lewis acidic character of this important class of compounds. Its ability to reversibly form covalent bonds with Lewis bases, particularly 1,2- and 1,3-diols, underpins its utility in fields ranging from chemical sensing to drug development. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and its mechanistic role in biological systems. We explore its fundamental equilibrium with hydroxide (B78521) ions, its interaction with biologically relevant diols, and its function as a warhead in enzyme inhibition, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Boronic Acids and Lewis Acidity

Boronic acids [RB(OH)₂] are a class of organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The boron atom in its neutral state possesses a trigonal planar geometry with an sp² hybridization and a vacant p-orbital. This electron deficiency makes the boron atom an electrophilic center, capable of accepting a pair of electrons from a Lewis base (a nucleophile). This electron-accepting ability defines the Lewis acidity of boronic acids.

In aqueous media, the primary Lewis base that interacts with a boronic acid is the hydroxide ion (OH⁻). This interaction leads to the formation of a tetrahedral, sp³-hybridized boronate anion [RB(OH)₃]⁻. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion at a lower pH.

The Lewis acidity of this compound is the foundation of its chemical behavior, particularly its reversible covalent interactions with diols, such as those found in saccharides and glycoproteins. This guide focuses specifically on this compound, providing the quantitative data and procedural knowledge necessary for its application in research and development.

Quantifying the Lewis Acidity of this compound

The Lewis acidity of this compound is most commonly expressed by its pKa value. This value represents the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.

| Parameter | Value | Method | Reference |

| pKa | 10.4 | Titration | [M. F. Hawthorne, J. Am. Chem. Soc. 1958, 80, 4293] |

| pKa (Predicted) | 9.97 ± 0.43 | Computational | ChemicalBook |

Note: Experimental conditions can influence pKa values. The provided values serve as a reliable reference point for aqueous solutions at standard temperature.

Interaction with Lewis Bases: Boronate Ester Formation

A hallmark of boronic acid chemistry is the formation of cyclic boronate esters through reaction with 1,2- or 1,3-diols. This reversible covalent interaction is central to their use as sensors and therapeutic agents. The process involves the displacement of water and the formation of a five- or six-membered ring, which converts the boron center from a trigonal planar to a tetrahedral geometry.

The stability of these boronate esters is described by a binding or association constant (Kₐ). While specific, experimentally determined binding constants for this compound with key diols are not prominently available in the reviewed literature, data from phenylboronic acid (PBA) provides a valuable reference for understanding these interactions. The binding affinity is highly dependent on the structure of the diol and the pH of the solution.

| Boronic Acid | Diol | Binding Constant (Kₐ, M⁻¹) | pH | Method |

| Phenylboronic Acid | D-Glucose | ~5.1 | 7.4 | Fluorescence Assay |

| Phenylboronic Acid | D-Fructose | ~210 | 7.5 | Fluorescence Assay |

| Phenylboronic Acid | Catechol | ~1300 | 7.4 | Fluorescence Assay |

Note: This data is for Phenylboronic Acid and serves as an illustrative guide. Alkyl boronic acids like MBA generally exhibit similar binding behavior, though absolute values may differ.

The logical relationship governing the Lewis acidity and subsequent diol binding is illustrated in the following diagram.

Experimental Protocols for Characterization

Accurate characterization of Lewis acidity is crucial for any application. Below are detailed methodologies for common experimental techniques.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the difference in the UV absorbance spectra between the protonated (trigonal) and deprotonated (tetrahedral) forms of a boronic acid that contains a chromophore. For non-chromophoric acids like MBA, an indicator displacement assay can be used, but the direct principle is outlined here for arylboronic acids, which is a foundational method.

Principle: The absorbance of a solution of the boronic acid is measured across a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 8 to 12 for MBA).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the micromolar range. Include buffer blanks without the boronic acid.

-

Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis: a. Select a wavelength where the absorbance difference between the acidic and basic forms is maximal. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. Fit the data to a sigmoidal dose-response (variable slope) equation. The pKa is the pH value at the inflection point of the curve.

Determination of Diol Binding Constants via Competitive Fluorescence Assay

This is an indirect method used for non-fluorescent boronic acids. It employs a fluorescent reporter dye, Alizarin Red S (ARS), which is a catechol and binds to boronic acids, causing a change in its fluorescence. A competing, non-fluorescent diol (the analyte) will displace ARS, leading to a measurable decrease in fluorescence.

Principle: The binding constant of the boronic acid for the analyte diol is calculated from the concentration-dependent decrease in fluorescence of the boronic acid-ARS complex.

Protocol:

-

Determine Boronic Acid-ARS Binding (KARS): a. Prepare a solution of ARS at a constant concentration (e.g., 5 µM) in a buffered solution at the desired pH (e.g., pH 7.4 phosphate (B84403) buffer). b. Titrate this solution with increasing concentrations of this compound. c. Measure the fluorescence intensity after each addition (e.g., Excitation: 468 nm, Emission: 600 nm). d. Plot the change in fluorescence against the MBA concentration and fit the data to determine the association constant, KARS.

-

Competitive Binding Assay: a. Prepare a solution containing fixed concentrations of both ARS and this compound (e.g., 5 µM ARS and a concentration of MBA that gives a significant fluorescence signal). b. Titrate this solution with increasing concentrations of the analyte diol (e.g., glucose, fructose). c. Measure the decrease in fluorescence intensity after each addition. d. The binding constant for the analyte (Kanalyte) can be determined using competitive binding equations that incorporate the known KARS and the concentrations of all species.

The workflow for this common experimental procedure is outlined below.

Role in Drug Development: Enzyme Inhibition

The Lewis acidity of the boron atom is a key feature in the design of reversible covalent inhibitors targeting enzymes, particularly serine and threonine proteases. The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

Mechanism of Serine Protease Inhibition

In the active site of a serine protease, a catalytic triad (B1167595) (typically Serine-Histidine-Aspartate) facilitates the hydrolysis of peptide bonds. The serine hydroxyl group acts as a nucleophile. A boronic acid inhibitor binds in the active site, and its empty p-orbital invites nucleophilic attack from the catalytic serine's hydroxyl oxygen. This forms a stable, tetrahedral adduct between the boron atom and the serine oxygen, effectively inactivating the enzyme. The interaction is often further stabilized by a dative bond or hydrogen bond with the catalytic histidine.

This mechanism is the basis for drugs like Bortezomib (Velcade®), a dipeptidyl boronic acid that inhibits the 26S proteasome, a threonine protease complex crucial for protein degradation in cells. The principles demonstrated with this compound are directly applicable to the design and understanding of such complex therapeutic agents.

Conclusion

This compound, despite its simple structure, encapsulates the fundamental chemical principles that make boronic acids a versatile and powerful class of molecules. Its Lewis acidity, quantifiable by its pKa and binding constants with diols, allows for the formation of reversible covalent bonds that are highly sensitive to pH and the structure of the binding partner. The experimental protocols detailed herein provide a robust framework for characterizing these interactions. Furthermore, the mechanism of enzyme inhibition, driven by the electrophilicity of the boron center, highlights the profound impact of this chemistry on modern drug development. This guide serves as a foundational resource for scientists seeking to understand and exploit the unique properties of this compound.

Spectroscopic Analysis of Methylboronic Acid: A Technical Guide

Introduction

Methylboronic acid (CH₃B(OH)₂) is a fundamental organoboron compound with significant applications in organic synthesis, sensor technology, and medicinal chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H (proton), ¹³C, and ¹¹B.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and hydroxyl protons. The chemical shift of the hydroxyl protons can be highly variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| CH₃ | ~0.3 | DMSO-d₆ |

| OH | ~5.5 (broad) | DMSO-d₆ |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a single resonance is expected for the methyl carbon. The boron-carbon coupling can sometimes lead to peak broadening.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| CH₃ | ~-2.0 to -8.0 | Not Specified |

¹¹B NMR Data

¹¹B NMR is particularly useful for characterizing boron-containing compounds.[1] The chemical shift is sensitive to the coordination number and electronic environment of the boron atom.[1][2][3] For this compound, the boron is tricoordinate (sp² hybridized), which typically results in a chemical shift in the range of 28-33 ppm. The presence of hydroxyl groups results in a higher field resonance compared to corresponding alkylboranes.[4]

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| B(OH)₂ | ~28.0 - 33.0 | Not Specified |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 4-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

The final concentration should be around 10% for optimal results.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for high resolution and good line shape.

-

Acquire the ¹H spectrum. A standard pulse program is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

For ¹¹B NMR, use a specific boron probe or a broadband probe tuned to the ¹¹B frequency. A reference standard like BF₃·OEt₂ is used to set the chemical shift scale to 0 ppm.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak is often used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Workflow for NMR Spectroscopic Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Thermodynamic Properties of Methylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid (CH₃B(OH)₂) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its emerging role in the development of novel therapeutic agents underscore the importance of a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, drawing from both computational and theoretical studies. While experimental data remains limited, this document summarizes the current state of knowledge, details relevant experimental methodologies, and presents key reaction pathways and workflows involving this compound.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are governed by its enthalpy, entropy, and Gibbs free energy of formation. To date, the most comprehensive data on these properties are derived from computational chemistry studies. High-level ab initio calculations provide valuable estimates where experimental data is lacking.

Data Presentation

The following tables summarize the available computational data for the thermodynamic properties of this compound and its related dehydration reaction to form trimethylboroxine (B150302) ( (CH₃)₃B₃O₃ ).

Table 1: Calculated Thermodynamic Properties of this compound (CH₃B(OH)₂)

| Thermodynamic Property | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°(298 K)) | Data not explicitly found in searches | G2, G3, G4 Levels of Theory | [2] |

| Gibbs Free Energy of Formation (ΔGf°(298 K)) | Data not explicitly found in searches | - | |

| Standard Entropy (S°(298 K)) | Data not explicitly found in searches | - | |

| Heat Capacity (Cp) | Data not explicitly found in searches | - |

Note: While specific values for this compound were not located, a comprehensive study on various boronic acids (R-B(OH)₂) using G2, G3, and G4 levels of theory has been conducted, suggesting a methodology for obtaining these values.[2]

Table 2: Calculated Thermodynamics of this compound Dehydration

Reaction: 3 CH₃B(OH)₂ (g) → (CH₃)₃B₃O₃ (g) + 3 H₂O (g)

| Thermodynamic Parameter | Value (kcal/mol) | Computational Level | Reference |

| ΔE | +10.2 | MP2/aug-cc-pVTZ | [3] |

| ΔH298° | +6.7 | MP2/aug-cc-pVTZ//MP2/aug-cc-pVDZ | [3] |

These computational results indicate that the gas-phase dehydration of this compound to its corresponding boroxine (B1236090) is an endothermic process.

Experimental Protocols for Thermodynamic Characterization

Combustion Calorimetry for Enthalpy of Formation

This technique is a primary method for determining the standard enthalpy of formation (ΔHf°) of combustible organic compounds.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (bomb).

-

The bomb is filled with pure oxygen under high pressure (typically 30 atm).

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion is monitored by the temperature rise of the surrounding water.

-

The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The standard enthalpy of combustion (ΔHc°) is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived using Hess's Law, from the balanced chemical equation for the combustion of this compound.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is recorded as a function of temperature.

-

The heat capacity (Cp) of the sample can be determined by comparing the heat flow to that of a known standard, such as sapphire.

-

Phase transitions, such as melting, will appear as endothermic peaks on the DSC thermogram, from which the enthalpy of fusion (ΔHfus) can be calculated by integrating the peak area. The melting point is determined from the onset of the melting peak.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

Vapor pressure data as a function of temperature can be used to determine the enthalpy of sublimation (for solid to gas transition) or vaporization (for liquid to gas transition) via the Clausius-Clapeyron equation.

Methodology (Knudsen Effusion Method):

-

A sample of this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

The cell is placed in a high-vacuum system.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature.

-

The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).

Signaling Pathways and Experimental Workflows

This compound and its derivatives are implicated in important biological and synthetic pathways. The following diagrams, generated using Graphviz, illustrate these processes.

Antimicrobial Mechanism of Boronic Acids

Boronic acids exhibit antimicrobial activity by inhibiting key bacterial enzymes, such as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.

Caption: Inhibition of Penicillin-Binding Protein by Boronic Acid.

Suzuki-Miyaura Coupling Catalytic Cycle

This compound is a common reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Drug Discovery and Development Workflow with Boronic Acids

The unique properties of boronic acids have led to their incorporation into drug discovery pipelines, from initial screening to clinical candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02659G [pubs.rsc.org]

Methodological & Application

Methylboronic Acid: A Versatile Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylboronic acid is emerging as a powerful and versatile organocatalyst in a variety of organic transformations. Its low toxicity, stability, and unique ability to reversibly form covalent bonds with hydroxyl groups make it an attractive alternative to traditional metal-based catalysts.[1][2] This document provides an overview of its applications in key synthetic reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Applications in Organic Synthesis

This compound has demonstrated significant catalytic activity in several important classes of organic reactions, including:

-

Amide Bond Formation: As a green and efficient catalyst, this compound facilitates the direct condensation of carboxylic acids and amines, a cornerstone of peptide synthesis and pharmaceutical drug development.[3][4][5] The catalytic cycle is believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine.

-

Esterification: The catalyst has been effectively employed in the transesterification of β-keto esters and the esterification of α-hydroxycarboxylic acids. This application is valuable for the synthesis of various esters, which are common motifs in natural products and industrial chemicals.

-

Glycosylation: this compound can act as a traceless protecting group, enabling regioselective glycosylation of complex molecules like cardiotonic steroids. This level of control is crucial in the synthesis of glycosides with specific biological activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies showcasing the catalytic efficiency of this compound in different reactions.

Table 1: this compound Catalyzed Transesterification of β-Keto Esters

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | None | 20 | 25 |

| 2 | 2 | 10 | 34 |

| 3 | 5 | 10 | 70 |

| 4 | 5* | 10 | 86 |

*In the presence of 4 Å molecular sieves.

Table 2: Regioselective C3-Glycosylation of Strophanthidol (B1218876) using this compound

| Sugar Donor | Yield (%) |

| 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate | 77 |

| 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate | 75 |

| 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate | 72 |

| 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate | 69 |

| 2,4,6-tri-O-benzoyl-3-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | 71 |

Experimental Protocols

Protocol 1: Transesterification of Ethyl Acetoacetate (B1235776) with Decanol (B1663958)

This protocol describes the this compound-catalyzed transesterification of a β-keto ester.

Materials:

-

Ethyl acetoacetate

-

Decanol

-

This compound

-

4 Å molecular sieves (optional, but recommended for higher yields)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 equiv.), decanol (1.0 equiv.), and toluene (10 ml).

-

Add this compound (5 mol%). For improved yields, add activated 4 Å molecular sieves.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be recovered by filtration if it precipitates upon cooling. The filtrate can then be concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired transesterified product.

Protocol 2: Regioselective C3-Glycosylation of Strophanthidol

This protocol details a one-pot regioselective glycosylation using this compound as a traceless directing group.

Materials:

-

Strophanthidol

-

This compound

-

Appropriate glycosyl donor (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Methanol (MeOH)

-

Ammonia (B1221849) (gas)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add strophanthidol (1.0 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.

-

Add this compound (1.1 equiv.) to the suspension and stir at room temperature for 30 minutes to allow for the formation of the cyclic boronic ester.

-

Cool the reaction mixture to -78 °C.

-

Add the glycosyl donor (1.5 equiv.) followed by the dropwise addition of TMSOTf (0.2 equiv.).

-

Allow the reaction to stir at -78 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench with a few drops of triethylamine.

-

Dilute the reaction mixture with MeOH and saturate the solution by bubbling ammonia gas through it.

-

Stir the resulting mixture at room temperature overnight to cleave both the boronic ester and the benzoate (B1203000) protecting groups on the sugar.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the deprotected cardiac glycoside.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycle for amide bond formation and the experimental workflow for the regioselective glycosylation.

Caption: Proposed catalytic cycle for this compound-catalyzed amide bond formation.

Caption: Experimental workflow for the one-pot regioselective glycosylation of strophanthidol.

References

- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]

Application of Methylboronic Acid in Pharmaceutical Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid and its derivatives have emerged as versatile tools in pharmaceutical drug discovery, finding applications as key building blocks in organic synthesis and as pharmacologically active agents. Their unique electronic properties and ability to form reversible covalent bonds with biological targets make them invaluable in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound in their drug discovery endeavors.

Application 1: this compound as a Building Block in Suzuki-Miyaura Cross-Coupling

This compound is a fundamental reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] This reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[2] The use of this compound and its derivatives allows for the introduction of a methyl group or a substituted methyl group into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR).

Quantitative Data Presentation

The following table summarizes the yield of Suzuki-Miyaura coupling reactions between this compound and various alkyl bromides, demonstrating its utility in forming C(sp²)-C(sp³) bonds.

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1-bromooctane | n-nonane | 92 |

| 2 | 1-bromodecane | n-undecane | 95 |

| 3 | 1-bromododecane | n-tridecane | 98 |

| 4 | 1-bromohexadecane | n-heptadecane | 96 |

| 5 | 1-bromooctadecane | n-nonadecane | 97 |

| Table adapted from a study on Suzuki coupling reactions catalyzed by Pd/SBA-15.[3] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.[4]

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) (10 mL)